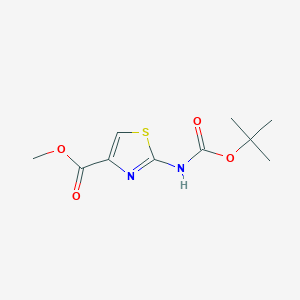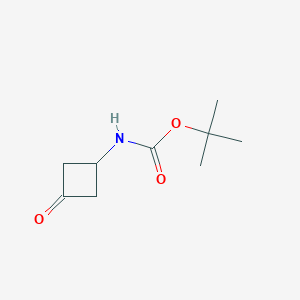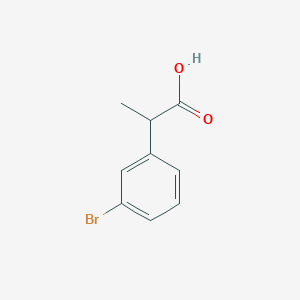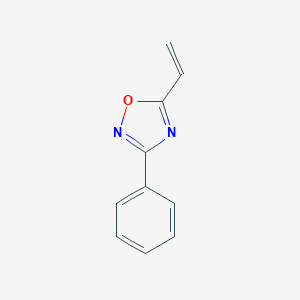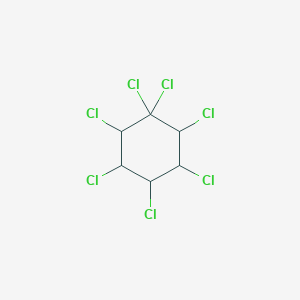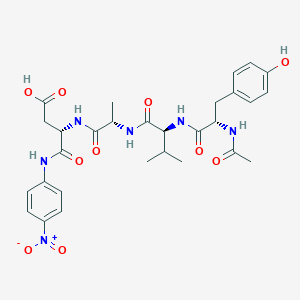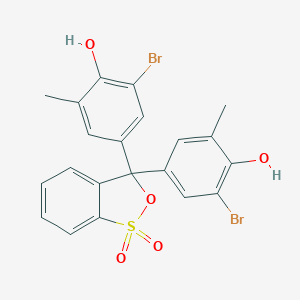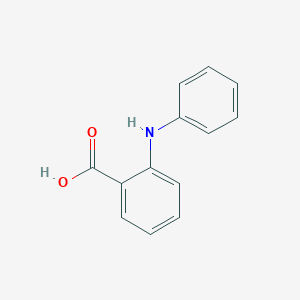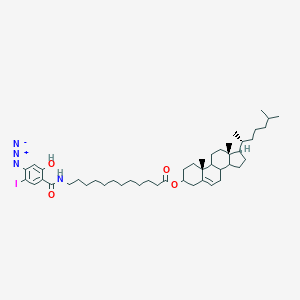
Ifa-cea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ifa-cea is a natural compound that has gained attention in recent years due to its potential therapeutic benefits. It is derived from the root of the plant Ifa, which is native to Africa. Ifa-cea has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Ifa-cea is not yet fully understood. However, it is believed to act on various pathways in the body, including the immune system and the nervous system. It has been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to modulate the immune response.
Efectos Bioquímicos Y Fisiológicos
Ifa-cea has been shown to have various biochemical and physiological effects, including:
- Anti-inflammatory activity: Ifa-cea has been shown to reduce inflammation in various models of inflammation, including those induced by lipopolysaccharide (LPS) and carrageenan.
- Analgesic activity: Ifa-cea has been shown to reduce pain in various models of pain, including those induced by formalin and acetic acid.
- Antioxidant activity: Ifa-cea has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
- Immunomodulatory activity: Ifa-cea has been shown to modulate the immune response, including the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ifa-cea has several advantages and limitations for lab experiments. Some of the advantages include:
- Natural compound: Ifa-cea is a natural compound that can be extracted from the Ifa plant, making it a potentially safer alternative to synthetic compounds.
- Multiple biological activities: Ifa-cea has been shown to have multiple biological activities, making it a versatile compound for research.
- Low toxicity: Ifa-cea has been shown to have low toxicity in animal models, making it a potentially safe compound for further research.
Some of the limitations of Ifa-cea for lab experiments include:
- Limited availability: Ifa-cea is only found in the root of the Ifa plant, which may limit its availability for research.
- Lack of standardized extraction methods: There are currently no standardized methods for the extraction and purification of Ifa-cea, which may lead to variability in the quality of the compound.
Direcciones Futuras
There are several future directions for research on Ifa-cea. Some of these include:
- Further investigation of its mechanism of action: More research is needed to fully understand the mechanism of action of Ifa-cea and how it interacts with various pathways in the body.
- Clinical trials: Clinical trials are needed to determine the safety and efficacy of Ifa-cea in humans.
- Standardization of extraction methods: Standardized methods for the extraction and purification of Ifa-cea are needed to ensure the quality and consistency of the compound.
- Development of new formulations: New formulations of Ifa-cea, such as nanoparticles or liposomes, could improve its bioavailability and efficacy.
- Investigation of its potential for treating various diseases: Ifa-cea has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating various diseases such as arthritis and neuropathic pain.
Métodos De Síntesis
Ifa-cea can be synthesized through a process of extraction and purification from the root of the Ifa plant. The extraction process involves the use of solvents such as ethanol or methanol to dissolve the compound from the plant material. The resulting solution is then purified using various techniques such as chromatography or crystallization.
Aplicaciones Científicas De Investigación
Ifa-cea has been the subject of several scientific studies that have investigated its potential therapeutic benefits. These studies have focused on various aspects of Ifa-cea, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propiedades
Número CAS |
125108-88-5 |
|---|---|
Nombre del producto |
Ifa-cea |
Fórmula molecular |
C46H71IN4O4 |
Peso molecular |
871 g/mol |
Nombre IUPAC |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate |
InChI |
InChI=1S/C46H71IN4O4/c1-31(2)16-15-17-32(3)37-21-22-38-35-20-19-33-28-34(23-25-45(33,4)39(35)24-26-46(37,38)5)55-43(53)18-13-11-9-7-6-8-10-12-14-27-49-44(54)36-29-40(47)41(50-51-48)30-42(36)52/h19,29-32,34-35,37-39,52H,6-18,20-28H2,1-5H3,(H,49,54)/t32-,34?,35?,37-,38?,39?,45+,46-/m1/s1 |
Clave InChI |
WASFNXUOAXICMC-GPVRCZESSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
Sinónimos |
12-((-5-iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoic acid cholesteryl ester IFA-CEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



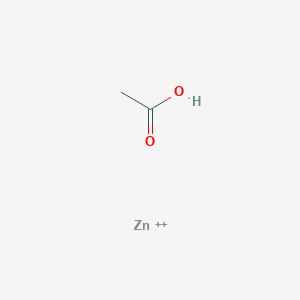
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
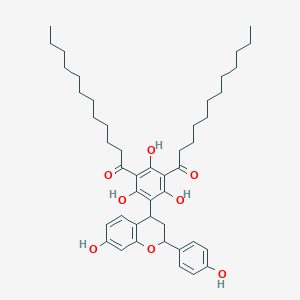
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
